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Compound of Interest

5-Bromo-4-methylpyridine-2-
Compound Name:
carboxylic acid

Cat. No.: B1520543

5-Bromo-4-methylpyridine-2-carboxylic acid (CAS No: 886365-02-2) is a substituted
pyridine derivative that has emerged as a crucial intermediate in the fields of medicinal
chemistry and advanced material synthesis. Its strategic importance lies in the trifecta of
reactive sites incorporated within its structure: a pyridine ring, a carboxylic acid moiety, and a
bromine atom. This unique arrangement provides a versatile scaffold for constructing complex
molecular architectures, particularly in the synthesis of novel drug candidates and specialized
agrochemicals.[1] The pyridine core is a common feature in many biologically active molecules,
while the bromine atom serves as a key handle for transition-metal-catalyzed cross-coupling
reactions, and the carboxylic acid enables esterification or amidation.

A thorough understanding of the physical properties of this compound is not merely an
academic exercise; it is a prerequisite for its effective application in research and development.
Properties such as solubility, melting point, and acidity (pKa) directly influence reaction
conditions, purification strategies, formulation development, and ultimately, the pharmacokinetic
profile of derivative compounds. This guide provides a comprehensive analysis of the core
physical characteristics of 5-Bromo-4-methylpyridine-2-carboxylic acid, grounded in both
reported data and the fundamental principles of physical organic chemistry.

Core Physicochemical Properties

The physical state and thermal properties of a compound are critical parameters for its storage,
handling, and use in chemical synthesis. These properties are dictated by the molecule's
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structure, including its ability to form intermolecular bonds and pack into a crystal lattice.
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Property

Value

Source(s) Notes

Molecular Formula

C7HeBrNO:2

[1](21(3] -

Molecular Weight

216.03 g/mol

[2]141[5] -

Appearance

White to off-white or
colorless to light
yellow crystalline

solid/powder

The color variation

[1](51(6]

may depend on purity.

Melting Point

63-66 °C

This value suggests
moderate
intermolecular forces.
The presence of both
a hydrogen bond
donor (-COOH) and
acceptor (pyridine N)

[1]

contributes to the solid
state at room

temperature.

Boiling Point

250-252 °C

Predicted value: 335.0
+42.0 °C[6]. The
significant
intermolecular forces,
particularly hydrogen
bonding, resultin a
relatively high boiling
[1] point. The
discrepancy between
reported and
predicted values is
common and
highlights the need for
experimental

verification.

Density

1.65 g/cm3

[1] Predicted value: 1.692
+ 0.06 g/cm3[6]. The
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presence of the heavy
bromine atom
contributes
significantly to its

density.

lonization Behavior and Acidity (pKa)

The acidity of the carboxylic acid group is a paramount feature, influencing the compound's
solubility in aqueous media of varying pH and its reactivity as a nucleophile or in salt formation.
The pKa is a quantitative measure of this acidity.

A predicted pKa value for 5-Bromo-4-methylpyridine-2-carboxylic acid is approximately
3.48.[6] This value is indicative of a moderately strong carboxylic acid. The acidity is enhanced
by the electron-withdrawing nature of the sp2-hybridized nitrogen atom in the pyridine ring and
the electronegative bromine atom, both of which help to stabilize the resulting carboxylate
anion.

Protonated Form
(Neutral Acid)
Predominates at pH < 3.48

Deprotonated Form
(Conjugate Base - Carboxylate)
Predominates at pH > 3.48

Click to download full resolution via product page

This pKa value has significant practical implications. In drug development, it suggests that at
physiological pH (~7.4), the compound will exist almost exclusively in its deprotonated (anionic
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carboxylate) form. This ionization dramatically increases its affinity for polar solvents, including
water.

Solubility Profile

While specific experimental solubility data is not widely published, a qualitative assessment can
be derived from the molecular structure and pKa.

¢ Agqueous Solubility: The compound is expected to have low intrinsic solubility in neutral water
due to the hydrophobic pyridine ring and methyl group. However, its solubility is highly pH-
dependent. In acidic solutions (pH < 2), it will be in its neutral form and likely poorly soluble.
In basic solutions (pH > 5), it will deprotonate to form the more soluble carboxylate salt.

o Organic Solubility: It is expected to be soluble in polar organic solvents like methanol,
ethanol, and DMSO.[7] This is due to the polarity of the carboxylic acid and pyridine
moieties.

The interplay between the molecular structure and its physical properties can be visualized as
a logical flow.

Molecular Structure

5-Bromo-4-methyl
pyridine-2-carboxylic acid

Carboxylic Acid Group Pyridine Ring (N atom)
H-Bonding Hydrophobicity@arity, Tonization @, H—lm{’roton Donor )ilectron Withdraleectron Withdrawing

Rhydical Properties /
Melting/Boiling Point @ Acidity (pKa)

igh Atomic Mass
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Spectral Characteristics (Predicted)

Spectroscopic data is essential for identity confirmation and quality control. While specific
spectra for this compound are not readily available in public databases, its key features can be
predicted based on its functional groups.

e H NMR: The proton NMR spectrum is expected to show two distinct aromatic proton signals
in the pyridine ring region (typically ~7.0-8.5 ppm). A singlet for the methyl group protons
would appear upfield (typically ~2.0-2.5 ppm). The carboxylic acid proton would be a broad
singlet, often far downfield (>10 ppm), and its visibility can depend on the solvent used.

e 13C NMR: The carbon NMR would display seven unique signals. The carboxyl carbon would
be the most downfield signal (~160-180 ppm). The five aromatic carbons of the pyridine ring
would appear in the typical aromatic region (~120-150 ppm), and the methyl carbon would
be the most upfield signal (~15-25 ppm).

o Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H
stretch from the carboxylic acid's hydrogen bonding, typically centered around 3000 cm~1. A
sharp C=0 (carbonyl) stretch would be prominent around 1700 cm~1. C-H stretches from the
aromatic ring and methyl group would appear just above 3000 cm~t and below 3000 cm™1,
respectively. C=C and C=N stretching vibrations from the pyridine ring would be found in the
1400-1600 cm~1 region.

Experimental Protocols for Property Determination

To ensure accuracy and reproducibility, standardized methods should be employed to
determine the physical properties of this compound. The following represents a general
workflow.
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Obtain High-Purity Sample

Assess Solubility Measure pKa
(pH-Dependent Shake-Flask) (Potentiometric Titration)

Determine Melting Point Record Spectra
(Capillary Method) (NMR, IR, MS)

Click to download full resolution via product page

Protocol 1: Melting Point Determination (Capillary
Method)

Preparation: Ensure the sample is dry and finely powdered.
Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point
(approx. 63 °C[1]). Then, decrease the heating rate to 1-2 °C per minute.

Observation: Record the temperature range from the appearance of the first liquid droplet to
the complete liquefaction of the sample. A narrow range (< 2 °C) is indicative of high purity.

Protocol 2: pKa Determination (Potentiometric Titration)

Solution Preparation: Accurately weigh approximately 20-30 mg of the compound and
dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50
methanol:water) to ensure solubility.

Titration Setup: Place the solution in a jacketed beaker with a magnetic stirrer. Insert a
calibrated pH electrode.
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« Titration: Slowly titrate the solution with a standardized solution of a strong base (e.g., 0.1 M
NaOH), recording the pH after each incremental addition of titrant.

» Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the
pH at the half-equivalence point (the point where half of the acid has been neutralized). This
can be determined from the midpoint of the steepest part of the titration curve or from the
maximum of the first derivative plot.

Safety and Handling

5-Bromo-4-methylpyridine-2-carboxylic acid is an organic chemical that requires careful
handling in a laboratory setting.

e Hazards: It is classified as harmful if swallowed or inhaled and may cause skin and serious
eye irritation.[3][8] It may also cause respiratory irritation.[3][8]

o Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical
fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety glasses or
goggles, and a lab coat.[1]

o Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
[1][7] Inert gas atmosphere (nitrogen or argon) is recommended for long-term storage.[6]

» Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-4-methylpyridine-2-carboxylic acid is a compound of significant interest due to its
synthetic versatility. Its physical properties—a moderate melting point, pH-dependent aqueous
solubility, and the acidity of its carboxylic acid group—are direct consequences of its molecular
structure. A comprehensive grasp of these characteristics is essential for any scientist aiming to
leverage this building block in the design and synthesis of next-generation pharmaceuticals
and functional materials. The experimental protocols and predictive data outlined in this guide
serve as a foundational resource for its safe and effective application in the laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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